4-Acetyl-6-iodopyridine-2-carbonitrile
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Overview
Description
4-Acetyl-6-iodopyridine-2-carbonitrile is a chemical compound with the molecular formula C8H5IN2O and a molecular weight of 272.04 g/mol . This compound is part of the pyridine family, which is known for its wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-acetylpyridine with iodine and a suitable nitrile source under controlled conditions . The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of 4-Acetyl-6-iodopyridine-2-carbonitrile may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental safety. The use of advanced catalytic systems and automated reactors can enhance the production rate and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-6-iodopyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Acetyl-6-iodopyridine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Acetyl-6-iodopyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, the compound may inhibit specific enzymes involved in disease pathways or modulate receptor activity to produce therapeutic outcomes .
Comparison with Similar Compounds
4-Acetylpyridine: Lacks the iodine and cyano groups, making it less reactive in certain chemical reactions.
6-Iodopyridine-2-carbonitrile: Lacks the acetyl group, which may affect its biological activity and chemical reactivity.
4-Acetyl-2,6-diiodopyridine: Contains an additional iodine atom, which can influence its reactivity and applications.
Uniqueness: 4-Acetyl-6-iodopyridine-2-carbonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its iodine and cyano groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H5IN2O |
---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
4-acetyl-6-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5IN2O/c1-5(12)6-2-7(4-10)11-8(9)3-6/h2-3H,1H3 |
InChI Key |
SIMCIDZIHIHPIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)I)C#N |
Origin of Product |
United States |
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